molecular formula C7H6BF3O3 B1603015 4-Difluoromethoxy-3-fluoro-benzeneboronic acid CAS No. 958451-69-9

4-Difluoromethoxy-3-fluoro-benzeneboronic acid

Cat. No.: B1603015
CAS No.: 958451-69-9
M. Wt: 205.93 g/mol
InChI Key: GLEIDCGEZNIJBD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid typically involves the reaction of 4-difluoromethoxy-3-fluorobenzene with a boron-containing reagent under specific conditions. One common method involves the use of a palladium-catalyzed borylation reaction, where the aromatic compound is treated with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Chemical Reactions Analysis

4-Difluoromethoxy-3-fluoro-benzeneboronic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-3-fluoro-benzeneboronic acid involves its ability to form covalent bonds with specific molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

4-Difluoromethoxy-3-fluoro-benzeneboronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and enable its use in a wide range of chemical and biological applications.

Properties

IUPAC Name

[4-(difluoromethoxy)-3-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF3O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEIDCGEZNIJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631185
Record name [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958451-69-9
Record name [4-(Difluoromethoxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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